ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a complex substitution pattern. Its core structure consists of a dihydrobenzofuran ring system with a 3-oxo group and a (Z)-configured allylidene moiety at position 2. The allylidene group is further substituted with an (E)-3-(2-methoxyphenyl) group, introducing stereochemical and electronic complexity. The 6-position of the benzofuran ring is functionalized with an ethoxyacetate ester. Benzofuran derivatives are widely explored for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-3-26-21(23)14-27-16-11-12-17-20(13-16)28-19(22(17)24)10-6-8-15-7-4-5-9-18(15)25-2/h4-13H,3,14H2,1-2H3/b8-6+,19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSBNMWAUUTUDN-YZFGBBDKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, a complex organic compound, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The compound features a benzofuran core and possesses the following structural formula:
It has a molecular weight of approximately 364.39 g/mol and is characterized by its intricate arrangement of functional groups, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : The initial step includes the condensation of appropriate precursors to form the benzofuran structure.
- Allylidene Formation : The introduction of the allylidene group is achieved through a reaction with 2-methoxyphenyl derivatives.
- Esterification : Finally, the compound is esterified with ethyl acetate to yield the target product.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has shown significant antibacterial and antifungal properties . In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, indicating potential as an antimicrobial agent. For instance:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties . It exhibits a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound. For example:
- Study on Antimicrobial Activity : A study conducted by researchers found that the compound inhibited the growth of Klebsiella pneumoniae, with an MIC value indicating strong antibacterial efficacy .
- Antioxidant Mechanism Investigation : Another research team explored the antioxidant capacity using DPPH and ABTS assays, revealing that the compound significantly reduced oxidative stress markers in vitro .
- Anti-inflammatory Pathway Analysis : A recent publication highlighted that ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yloxy)acetate downregulated NF-kB signaling pathways in macrophages, suggesting a mechanism for its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally related benzofuran derivatives, focusing on substituent variations, physicochemical properties, and biological activities. Key analogs are summarized in Table 1.
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Observations:
Halogenated substituents (e.g., 4-bromothiophen-2-yl in A3) may improve antimicrobial activity due to increased electrophilicity and membrane disruption capabilities . Heteroaromatic substituents (e.g., pyridin-4-yl in 5b) contribute to antitumor activity by mimicking natural ligands in enzyme binding sites .
Benzyl esters (e.g., ) offer greater metabolic stability but may reduce solubility .
Stereochemical Considerations :
- The (Z)-configuration of the allylidene group is critical for maintaining planarity and π-π stacking interactions with biological targets, as seen in tubulin-binding analogs .
Biological Activity Trends: Compounds with bulky substituents (e.g., 4-tert-butylphenyl in ) show enhanced binding affinity to hydrophobic targets but may suffer from reduced bioavailability.
Research Findings and Data
- Antitumor Activity: Compound 5b () demonstrated IC50 values of 0.8–1.2 µM against T- and B-ALL cell lines, with selectivity over normal lymphocytes (IC50 > 10 µM). This highlights the role of pyridinyl substituents in targeting leukemia cells .
- Antimicrobial Activity : Compound A3 () inhibited E. coli and S. aureus growth at 25 µg/mL, attributed to the bromothiophene moiety’s ability to disrupt bacterial membranes .
- Structural Insights : X-ray crystallography (using SHELX software ) of analogs revealed that planar benzofuran cores and Z-configured substituents optimize binding to colchicine sites on tubulin .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 2-methoxycinnamaldehyde) with a benzofuran precursor (e.g., 3-oxo-2,3-dihydrobenzofuran-6-ol) under acidic or basic conditions to form the allylidene moiety .
- Step 2: Esterification of the intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to introduce the acetate group .
- Key Conditions: Reactions are optimized at 60–80°C for 6–12 hours. Catalysts like p-toluenesulfonic acid (PTSA) improve yields in condensation steps .
Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Condensation | Ethanol | PTSA | 70 | 65–75 |
| Esterification | DMF | K₂CO₃ | 60 | 80–85 |
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm regiochemistry of the allylidene group (Z/E configuration) and ester linkage. Deuterated solvents (CDCl₃ or DMSO-d₆) resolve overlapping peaks in aromatic regions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 423.1442 for C₂₂H₂₀O₆) .
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
Q. How do functional groups influence its physicochemical properties?
- Methoxy Group (2-OCH₃): Enhances lipophilicity and stabilizes the allylidene moiety via resonance .
- Benzofuran Core: Contributes to π-π stacking in crystallography studies, affecting solubility in nonpolar solvents .
- Ester Group (OAc): Susceptible to hydrolysis under basic conditions, requiring pH control during storage .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity in the condensation step .
- Solvent Optimization: Replace DMF with acetonitrile in esterification to reduce byproducts like di-acetylated derivatives .
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates .
Q. How to resolve discrepancies in NMR data for stereoisomeric mixtures?
- 2D NMR Techniques: NOESY or COSY can distinguish Z/E configurations by correlating spatial proximity of protons in the allylidene group .
- Dynamic NMR (DNMR): Monitor temperature-dependent shifts to identify rotamers or tautomers .
- Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Q. What methodologies are recommended for evaluating biological activity?
- In Vitro Assays:
-
Enzyme Inhibition: Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .
-
Antimicrobial Activity: Conduct microbroth dilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) .
- Mechanistic Studies:
-
Molecular Docking: Simulate interactions with protein targets (e.g., TNF-α) using AutoDock Vina .
-
Metabolic Stability: Assess half-life in liver microsomes (human/rat) to predict pharmacokinetics .
Table 2: Example Bioactivity Data
Assay Target Result Reference COX-2 Inhibition IC₅₀ 12.3 µM Antimicrobial MIC (S. aureus) 8 µg/mL
Q. How to design stability studies under varying pH and temperature conditions?
- Forced Degradation: Expose the compound to:
- Acidic (0.1 M HCl, 25°C) and basic (0.1 M NaOH, 25°C) conditions for 24 hours.
- Oxidative stress (3% H₂O₂, 40°C) .
- Analytical Monitoring: Use HPLC-PDA at 254 nm to track degradation products. Major degradants include hydrolyzed carboxylic acid and demethylated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
